molecular formula C17H26N4O B3829860 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide

2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide

Cat. No. B3829860
M. Wt: 302.4 g/mol
InChI Key: PYJHVQQFUBGIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It was first synthesized in 1996 by scientists at the University of Virginia and has since been studied for its potential therapeutic applications.

Mechanism of Action

2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is expressed in various tissues, including immune cells, cancer cells, and the cardiovascular system. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the Gαi/o, Gαs, and Gαq/11 pathways, which mediate the various biological effects of 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide.
Biochemical and Physiological Effects:
2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and cardioprotective effects. In addition, 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been shown to increase the production of nitric oxide, a potent vasodilator, which may contribute to its cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide in lab experiments is its selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor and minimizes off-target effects. However, one limitation of using 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide. One area of research is the development of more efficient synthesis methods that can increase the yield of 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide and improve its solubility in aqueous solutions. Another area of research is the identification of novel therapeutic applications for 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide, including its potential use in the treatment of neurodegenerative diseases and autoimmune disorders. Furthermore, the development of more selective and potent adenosine A3 receptor agonists may lead to the development of more effective therapies for various diseases.

Scientific Research Applications

2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. In addition, 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, 2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide has been studied for its potential cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.

properties

IUPAC Name

N-methyl-2-[methyl-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-12(2)10-21-15-9-7-6-8-14(15)19-16(21)11-20(5)13(3)17(22)18-4/h6-9,12-13H,10-11H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJHVQQFUBGIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CN(C)C(C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(1-isobutyl-1H-benzimidazol-2-yl)methyl](methyl)amino]-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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